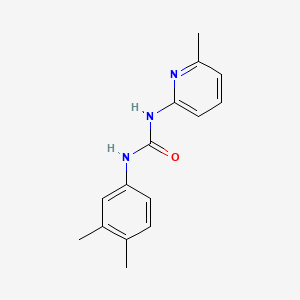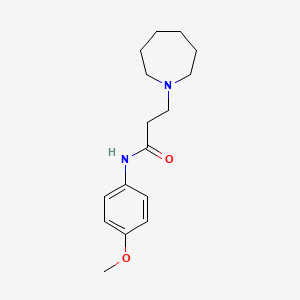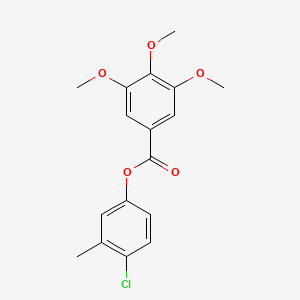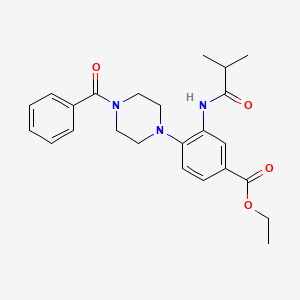
N-(3,4-dimethylphenyl)-N'-(6-methyl-2-pyridinyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimethylphenyl)-N'-(6-methyl-2-pyridinyl)urea, also known as DMMPU, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMMPU is a urea-based compound that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Mecanismo De Acción
The mechanism of action of N-(3,4-dimethylphenyl)-N'-(6-methyl-2-pyridinyl)urea involves its ability to selectively bind to and modulate the activity of certain enzymes and receptors. Specifically, N-(3,4-dimethylphenyl)-N'-(6-methyl-2-pyridinyl)urea has been shown to bind to the active site of acetylcholinesterase, preventing the enzyme from breaking down acetylcholine. This leads to an increase in acetylcholine levels in the brain, which can improve cognitive function.
N-(3,4-dimethylphenyl)-N'-(6-methyl-2-pyridinyl)urea has also been shown to bind to the nicotinic acetylcholine receptor, leading to modulation of its activity. This receptor is involved in a variety of physiological processes, including learning and memory. By modulating its activity, N-(3,4-dimethylphenyl)-N'-(6-methyl-2-pyridinyl)urea may be able to improve cognitive function and memory.
Biochemical and Physiological Effects
N-(3,4-dimethylphenyl)-N'-(6-methyl-2-pyridinyl)urea has a variety of biochemical and physiological effects, including the ability to improve cognitive function and memory. In addition, N-(3,4-dimethylphenyl)-N'-(6-methyl-2-pyridinyl)urea has been shown to have anxiolytic and anticonvulsant effects, making it a potential treatment for anxiety disorders and epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(3,4-dimethylphenyl)-N'-(6-methyl-2-pyridinyl)urea is its ability to selectively inhibit certain enzymes and receptors, making it a valuable tool for researchers studying these targets. In addition, N-(3,4-dimethylphenyl)-N'-(6-methyl-2-pyridinyl)urea is relatively easy to synthesize and can be obtained in large quantities.
One limitation of N-(3,4-dimethylphenyl)-N'-(6-methyl-2-pyridinyl)urea is its potential toxicity, which may limit its use in certain experiments. In addition, N-(3,4-dimethylphenyl)-N'-(6-methyl-2-pyridinyl)urea has a relatively short half-life in the body, which may limit its effectiveness in certain applications.
Direcciones Futuras
There are several potential future directions for research involving N-(3,4-dimethylphenyl)-N'-(6-methyl-2-pyridinyl)urea. One area of interest is the development of N-(3,4-dimethylphenyl)-N'-(6-methyl-2-pyridinyl)urea analogs with improved selectivity and potency. Another area of interest is the use of N-(3,4-dimethylphenyl)-N'-(6-methyl-2-pyridinyl)urea as a potential treatment for cognitive disorders such as Alzheimer's disease.
In addition, further research is needed to fully understand the mechanism of action of N-(3,4-dimethylphenyl)-N'-(6-methyl-2-pyridinyl)urea and its potential applications in various fields of scientific research.
Métodos De Síntesis
The synthesis of N-(3,4-dimethylphenyl)-N'-(6-methyl-2-pyridinyl)urea involves the reaction of 3,4-dimethylaniline with 6-methyl-2-pyridinecarboxylic acid to form the corresponding amide. This amide is then converted to the urea derivative using phosgene or a similar reagent. The resulting N-(3,4-dimethylphenyl)-N'-(6-methyl-2-pyridinyl)urea compound is a white crystalline solid that is soluble in organic solvents.
Aplicaciones Científicas De Investigación
N-(3,4-dimethylphenyl)-N'-(6-methyl-2-pyridinyl)urea has been used in a variety of scientific research applications due to its ability to selectively inhibit certain enzymes and receptors. For example, N-(3,4-dimethylphenyl)-N'-(6-methyl-2-pyridinyl)urea has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels in the brain, potentially leading to improved cognitive function.
In addition, N-(3,4-dimethylphenyl)-N'-(6-methyl-2-pyridinyl)urea has been shown to bind to and modulate the activity of certain receptors in the brain, including the nicotinic acetylcholine receptor and the NMDA receptor. These receptors are involved in a variety of physiological processes, including learning and memory.
Propiedades
IUPAC Name |
1-(3,4-dimethylphenyl)-3-(6-methylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-10-7-8-13(9-11(10)2)17-15(19)18-14-6-4-5-12(3)16-14/h4-9H,1-3H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPMJRPNBEDTQGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=CC=CC(=N2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethylphenyl)-3-(6-methylpyridin-2-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-{[(2-chlorophenyl)amino]carbonyl}benzenesulfonamide](/img/structure/B5691207.png)
![2-(ethylamino)-N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}-5-pyrimidinecarboxamide](/img/structure/B5691210.png)
![3-[2-(5-chloro-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-5,5-dimethyl-1,3-oxazolidine-2,4-dione](/img/structure/B5691219.png)

![3-{5-[(2R)-2-amino-2-cyclohexylacetyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}-N-isopropylpropanamide hydrochloride](/img/structure/B5691239.png)
![N-(4-methyl-1,3-thiazol-2-yl)-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B5691240.png)
![2,3,6-trimethyl-N-[1-(1-methyl-1H-imidazol-2-yl)butyl]-4-quinolinecarboxamide](/img/structure/B5691243.png)

![2-[2-(1H-imidazol-4-yl)ethyl]-9-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5691253.png)
![N-[4-(diethylamino)phenyl]-N'-(4-fluorophenyl)thiourea](/img/structure/B5691255.png)



![1-[4-methyl-1-(4-phenyl-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-5-yl]ethanone](/img/structure/B5691301.png)